An In-Depth Technical Guide to 1,4-di(2-furyl)-1,4-butanedione: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1,4-di(2-furyl)-1,4-butanedione: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-di(2-furyl)-1,4-butanedione is a symmetrical diketone featuring a central four-carbon chain flanked by two furan rings. This molecular architecture imparts a unique combination of chemical reactivity and structural rigidity, making it a valuable building block in organic synthesis, materials science, and medicinal chemistry. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent scaffold in numerous natural products and pharmaceuticals, valued for its distinct electronic properties and its role as a bioisostere for other aromatic systems.[1] This guide provides a comprehensive overview of the chemical properties, physical constants, synthesis, and potential applications of 1,4-di(2-furyl)-1,4-butanedione, with a particular focus on its relevance to drug discovery and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1,4-di(2-furyl)-1,4-butanedione is fundamental to its application in research and development. While comprehensive experimental data for this specific compound is not abundantly available in the public domain, we can infer and estimate certain properties based on its structure and data from closely related analogues.
Structure and Nomenclature:
-
IUPAC Name: 1,4-bis(furan-2-yl)butane-1,4-dione
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Molecular Formula: C₁₂H₁₀O₄
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Molecular Weight: 218.21 g/mol
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CAS Number: 4282-29-3
Physical Constants (Estimated and from Analogues):
| Property | Value | Source/Basis |
| Melting Point | 132 - 137 °C | Data for the analogous 1,4-di(2-thienyl)-1,4-butanedione.[2] The furan analogue is expected to have a slightly lower melting point due to weaker intermolecular forces. |
| Boiling Point | > 300 °C (decomposes) | Estimated based on the high molecular weight and aromatic nature. High boiling points are characteristic of similar aromatic diketones. |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, acetone). Sparingly soluble in non-polar solvents (e.g., hexane). Insoluble in water. | Inferred from the hydrophobic nature of the furan rings and the butane backbone. |
| Appearance | Expected to be a crystalline solid, ranging from off-white to yellow. | Based on the appearance of the analogous 1,4-di(2-thienyl)-1,4-butanedione.[2] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 1,4-di(2-furyl)-1,4-butanedione. Below are the expected spectral data based on its chemical structure.
¹H NMR (Proton Nuclear Magnetic Resonance):
The proton NMR spectrum is expected to be symmetrical.
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Furan protons: Three distinct signals in the aromatic region (δ 6.5-7.8 ppm).
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A doublet of doublets for the proton at the 5-position of the furan ring.
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A doublet of doublets for the proton at the 3-position of the furan ring.
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A triplet for the proton at the 4-position of the furan ring.
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-
Butane chain protons: A singlet in the aliphatic region (δ ~3.0-3.5 ppm) for the four equivalent methylene protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The carbon NMR spectrum will also reflect the molecule's symmetry.
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Carbonyl carbon: A signal in the downfield region (δ ~190-200 ppm).
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Furan carbons: Four distinct signals in the aromatic region (δ ~110-160 ppm).
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Butane chain carbon: A single signal in the aliphatic region (δ ~30-40 ppm).
FTIR (Fourier-Transform Infrared) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present.
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C=O stretch (ketone): A strong absorption band in the region of 1670-1690 cm⁻¹.
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C-O-C stretch (furan): Absorption bands in the region of 1000-1300 cm⁻¹.
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C-H stretch (aromatic): Absorption bands above 3000 cm⁻¹.
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C-H stretch (aliphatic): Absorption bands below 3000 cm⁻¹.
Mass Spectrometry (MS):
The mass spectrum will show the molecular ion peak (M⁺) at m/z = 218.21. Fragmentation patterns would likely involve cleavage of the furan rings and the butane chain.
Synthesis of 1,4-di(2-furyl)-1,4-butanedione
The most direct and widely applicable method for the synthesis of 1,4-di(2-furyl)-1,4-butanedione is the Paal-Knorr furan synthesis . This classic reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[3][4] In this case, the starting material would be a 1,6-di(furan-2-yl)hexane-1,6-dione, which is not a readily available precursor.
A more practical and common approach involves the Friedel-Crafts acylation of furan with succinyl chloride. This reaction introduces the 1,4-butanedione bridge between two furan molecules.
Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of 1,4-di(2-furyl)-1,4-butanedione
This protocol outlines a general procedure for the synthesis of 1,4-di(2-furyl)-1,4-butanedione via Friedel-Crafts acylation.
Materials:
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Furan (freshly distilled)
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Succinyl chloride
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Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid (e.g., SnCl₄, BF₃·OEt₂)
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Anhydrous dichloromethane (DCM) or another inert solvent (e.g., carbon disulfide)
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Hydrochloric acid (HCl), aqueous solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
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Addition of Acyl Chloride: Slowly add a solution of succinyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.
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Addition of Furan: After the addition of succinyl chloride is complete, add a solution of freshly distilled furan (2.0 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1,4-di(2-furyl)-1,4-butanedione as a solid.
Visualization of the Synthetic Workflow:
Caption: Workflow for the synthesis of 1,4-di(2-furyl)-1,4-butanedione.
Chemical Reactivity and Potential for Drug Development
The chemical reactivity of 1,4-di(2-furyl)-1,4-butanedione is primarily dictated by the furan rings and the 1,4-dicarbonyl system.
Reactions of the Furan Rings:
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Electrophilic Aromatic Substitution: The furan ring is an electron-rich aromatic system and readily undergoes electrophilic substitution reactions, primarily at the 5-position.
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Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder reactions, providing a route to various bicyclic compounds.
Reactions of the 1,4-Diketone System:
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Paal-Knorr Synthesis: As a 1,4-diketone, it can be a precursor for the synthesis of other five-membered heterocycles. For instance, reaction with ammonia or primary amines can yield pyrrole derivatives, and reaction with Lawesson's reagent can produce thiophene analogues.[4][5]
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Formation of Dihydropyridines: Condensation with an aldehyde and ammonia or an amine can lead to the formation of 1,4-dihydropyridine derivatives, a class of compounds with significant therapeutic applications, including as calcium channel blockers.
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Reduction: The ketone groups can be reduced to secondary alcohols, yielding 1,4-di(2-furyl)butane-1,4-diol.
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Enolate Chemistry: The α-protons to the carbonyl groups are acidic and can be deprotonated to form enolates, which can then participate in various carbon-carbon bond-forming reactions.
Relevance to Drug Development:
The furan scaffold is a key component in a wide range of biologically active compounds, exhibiting antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[6][7][8] The ability of 1,4-di(2-furyl)-1,4-butanedione to serve as a versatile precursor for a variety of heterocyclic systems makes it an attractive starting point for the synthesis of novel drug candidates.
For example, the synthesis of substituted pyrroles and 1,4-dihydropyridines from this diketone opens avenues for exploring new chemical space around these privileged pharmacophores. The symmetrical nature of the molecule also allows for the synthesis of dimeric or bivalent ligands, which can be advantageous in targeting certain biological receptors.
Logical Relationship of Reactivity:
Caption: Key reactive pathways of 1,4-di(2-furyl)-1,4-butanedione.
Conclusion
1,4-di(2-furyl)-1,4-butanedione is a molecule with significant synthetic potential. Its straightforward synthesis via Friedel-Crafts acylation and the diverse reactivity of its furan and diketone functionalities make it a valuable intermediate for the construction of complex heterocyclic systems. For researchers and professionals in drug development, this compound offers a versatile platform for the design and synthesis of novel small molecules with potential therapeutic applications. Further exploration of its physical properties and a broader investigation into its biological activities are warranted to fully unlock its potential in medicinal chemistry and materials science.
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